

Mechanism of Action and Signalling Pathway

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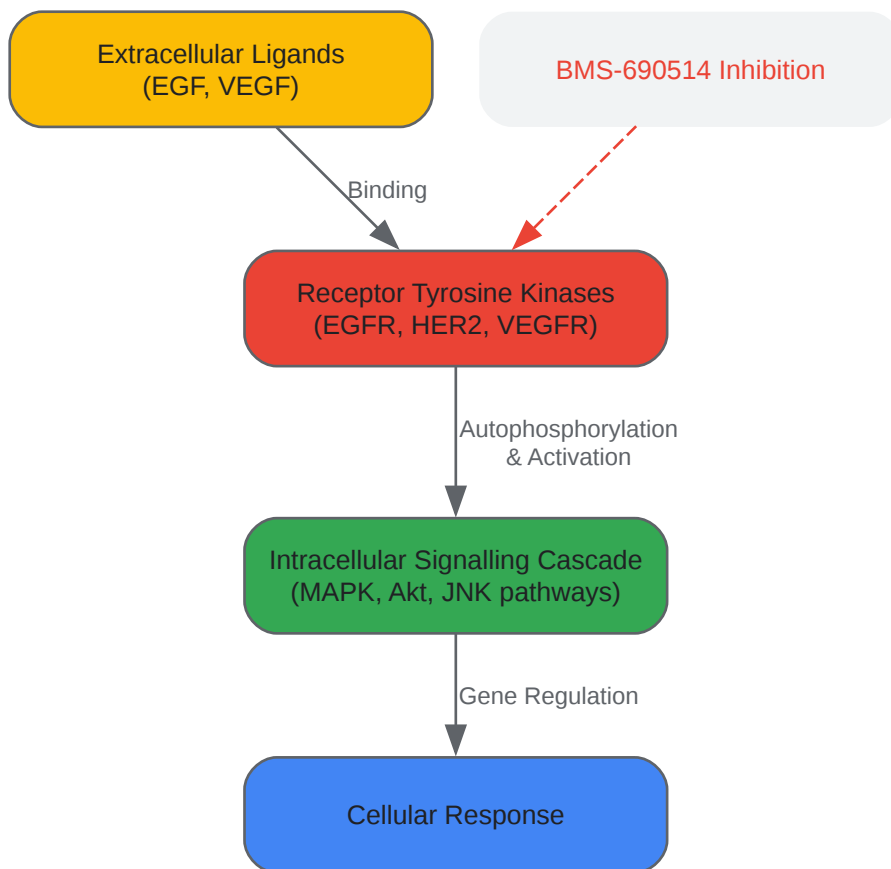
Compound Focus: BMS-690154

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BMS-690514 is a potent, reversible, oral tyrosine kinase inhibitor that simultaneously targets key receptors involved in tumour growth and vascularisation [1]. It primarily inhibits the Epidermal Growth Factor Receptor (EGFR/HER1), HER2, and HER4 from the ErbB family, and Vascular Endothelial Growth Factor Receptors (VEGFRs) 1-3 [1] [2] [3].

The following diagram illustrates the signalling pathways inhibited by BMS-690514 and their role in driving tumour progression.



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This multi-targeted action inhibits tumour cell proliferation and angiogenesis, diminishing both tumour proliferation and migration [4].

Summary of Anti-Tumour Efficacy Findings

Preclinical and clinical studies have demonstrated the anti-tumour activity of BMS-690514 across various models, including those resistant to other EGFR inhibitors like erlotinib.

- **In Vitro Activity:** BMS-690514 demonstrated potent inhibition of tumour cell proliferation, particularly in non-small cell lung cancer (NSCLC) cell lines with EGFR mutations (exon 19 deletion) or HER2 gene amplification [5]. The IC50 values for inhibiting EGFR and HER2 are 5 nM and 19 nM, respectively [4].
- **In Vivo Efficacy:** In vivo studies using nude mice bearing NSCLC xenografts (including H1975 with T790M resistance mutation) showed significant tumour growth inhibition with BMS-690514 treatment at 30 mg/kg/day [2].

- **Clinical Findings:** A phase I/IIa study established 200 mg daily as the maximum tolerated dose in humans. The study reported a disease control rate of 43.3% in erlotinib-naïve and 22.6% in erlotinib-resistant NSCLC patients, including those with EGFR T790M mutations [1].

Key Experimental Models and Parameters

The table below summarizes critical parameters from published in vivo experiments that form the basis of a tumour growth inhibition assay protocol.

Parameter	Details from Literature
Compound	BMS-690514 [2]
Vehicle	40% 1,2-propanediol + 10% Tween 80 in saline [2]
In Vivo Model	Female athymic nude mice (6-8 weeks old) [2]
Cell Lines	NSCLC lines (e.g., A549, H1975, H1299) [2]
Dosing	30 mg/kg/day, administered orally (by gavage) [2]
Dosing Schedule	Once daily for 5 days [2]
Treatment Initiation	When tumour volume reaches 75–150 mm ³ [2]
Primary Endpoint	Tumour volume measurement over time to assess growth inhibition [2]

Considerations for Protocol Development

Based on the gathered data, here are key points to consider when designing your experiments:

- **Combination with Radiotherapy:** Research indicates that combining BMS-690514 with ionizing radiation produces a **sequence-dependent synergistic effect**. The most significant enhancement of radiation's anti-tumour effect was observed with **adjuvant (sequential) administration** of BMS-690514 following radiation, rather than concomitant treatment [2].
- **Dosing Translation:** The efficacious dose in mice (30 mg/kg/day) will need to be carefully considered for translation to other animal models, factoring in differences in metabolism and bioavailability [5].

- **Handling and Storage:** For laboratory use, BMS-690514 is typically stored at -20°C and dissolved in DMSO for in vitro studies [4] [5].

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